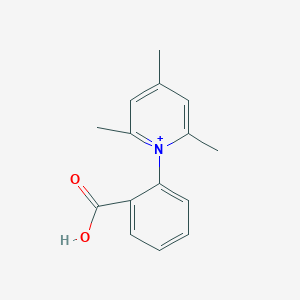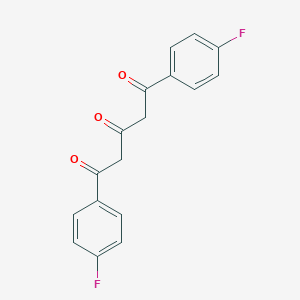![molecular formula C21H30O6S B289859 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HMA-1 is a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been linked to a number of physiological and biochemical effects.
Mécanisme D'action
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate cannabinoid receptors and lead to a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have a number of biochemical and physiological effects. In addition to reducing pain and inflammation, 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have anti-cancer properties, and may also have potential in the treatment of neurological disorders such as epilepsy and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its selectivity for MAGL, which reduces the potential for off-target effects. However, one of the limitations of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate. One area of interest is in the development of more potent and selective MAGL inhibitors. Another area of interest is in the development of new therapeutic applications for 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, such as in the treatment of neurological disorders. Finally, further research is needed to fully understand the long-term effects of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate and its potential for clinical use.
Méthodes De Synthèse
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate can be synthesized using a multi-step process, which involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxy-3-phenylpropanoic acid. This intermediate is then reacted with sulfuric acid and acetic anhydride to form the corresponding acid chloride, which is then reacted with 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane in the presence of a base to form 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate.
Applications De Recherche Scientifique
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that inhibition of MAGL by 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate leads to an increase in 2-AG levels, which can reduce pain and inflammation in animal models.
Propriétés
Formule moléculaire |
C21H30O6S |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[(1R,3aR,7aS)-5-hydroxy-4-[(3-methoxyphenyl)methylsulfonyl]-3a,7a-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-yl] acetate |
InChI |
InChI=1S/C21H30O6S/c1-14(22)27-18-9-11-21(3)19(17(23)8-10-20(18,21)2)28(24,25)13-15-6-5-7-16(12-15)26-4/h5-7,12,17-19,23H,8-11,13H2,1-4H3/t17?,18-,19?,20-,21+/m1/s1 |
Clé InChI |
RYUPDZNILOBBPL-XBFLDVLASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@@]2([C@@]1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
SMILES |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)

